molecular formula C11H16N4O2S B13984403 Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate

Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate

Cat. No.: B13984403
M. Wt: 268.34 g/mol
InChI Key: DCWQXVRZAZPATL-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate (CAS: 955368-92-0) is a pyrimidine derivative characterized by:

  • Position 4: A propan-2-ylidene-substituted hydrazinyl group, forming a hydrazone moiety that may influence tautomerism and metal coordination.
  • Position 5: An ethyl carboxylate ester, contributing to solubility and metabolic stability .
    Its molecular formula is C₁₁H₁₈N₄O₂S (MW: 270.35 g/mol), with predicted physical properties including a density of 1.25 g/cm³ and a boiling point of 379.6°C .

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-(2-propan-2-ylidenehydrazinyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N4O2S/c1-5-17-10(16)8-6-12-11(18-4)13-9(8)15-14-7(2)3/h6H,5H2,1-4H3,(H,12,13,15)

InChI Key

DCWQXVRZAZPATL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN=C(C)C)SC

Origin of Product

United States

Biological Activity

Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate, a compound with the molecular formula C11H16N4O2S and a molar mass of 268.34 g/mol, is gaining attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound features a pyrimidine ring substituted with a methylthio group and a hydrazinyl moiety. Its structural formula is as follows:

PropertyValue
Molecular FormulaC11H16N4O2S
CAS Number109962-43-8
Melting Point164-166 °C
Density1.24 g/cm³ (predicted)
pKa13.50 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The specific synthetic pathways remain under investigation, but initial studies suggest the use of hydrazine derivatives in the formation of the hydrazinyl moiety, which is critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent.
  • Antitumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor activity.

Case Studies

  • Antimicrobial Evaluation : A study examined the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
  • Antitumor Activity : In a recent investigation into pyrimidine-based compounds, this compound was tested against human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Insights : Further studies are needed to elucidate the specific pathways through which this compound exerts its effects. Initial findings suggest that it may interfere with nucleic acid synthesis or protein function within target cells, similar to other pyrimidine derivatives .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(methylthio)pyrimidine-5-carboxylateLacks hydrazinyl groupSimpler structure, potentially lower biological activity
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylateHydroxy substitution instead of hydrazinylDifferent biological profile due to hydroxyl group
4-Amino-1,3-thiazoleContains thiazole instead of pyrimidineDifferent heterocyclic framework affecting reactivity

The unique combination of functional groups in this compound enhances its potential for diverse biological applications compared to these similar compounds .

Comparison with Similar Compounds

Substituent Variations at Position 4

The hydrazinyl group at position 4 is a key differentiator. Below is a comparison with analogs:

Compound Name (CAS) Position 4 Substituent Key Properties/Applications Reference
Target Compound (955368-92-0) 2-(propan-2-ylidene)hydrazinyl Potential tautomerism; metal coordination
Ethyl 4-((3-((tert-BOC)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate tert-Boc-protected aminopropyl Enhanced stability; kinase inhibitor candidate
Ethyl 4-(2-allyl-2-(tert-BOC)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate Allyl/Boc-protected hydrazinyl Modular synthesis; covalent inhibition
4-(2-Arylidenehydrazineyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Arylidenehydrazinyl + cyano group Anticancer activity via PI3K/AKT pathway

Key Observations :

  • Hydrazone vs. Amino Groups: The target compound’s hydrazone moiety (propan-2-ylidene) enables tautomerism and may enhance binding to biological targets compared to simple amino groups (e.g., tert-Boc-aminopropyl in ).

Substituent Variations at Position 2

The methylthio group at position 2 is conserved in many analogs, but substitutions here significantly alter properties:

Compound Name (CAS) Position 2 Substituent Key Differences Reference
Target Compound (955368-92-0) Methylthio (-SMe) Moderate lipophilicity; redox stability
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (1022543-36-7) Benzylamino (-NHBn) Increased H-bonding capacity; kinase inhibition
Ethyl 2-(methylthio)pyrimidine-5-carboxylate (38275-41-1) Methylthio (-SMe) Simpler structure; intermediate in synthesis

Key Observations :

  • Methylthio vs. Benzylamino: The methylthio group in the target compound offers better membrane permeability compared to polar benzylamino analogs .
  • Synthetic Utility : Ethyl 2-(methylthio)pyrimidine-5-carboxylate () is a common precursor for further functionalization at position 3.

Pharmacokinetic and Bioactivity Comparisons

Compound Bioactivity Profile Pharmacokinetic Notes Reference
Target Compound Not explicitly reported; hypothesized kinase inhibition Predicted logP: ~2.5; moderate metabolic stability
Ethyl 4-(2-arylidenehydrazineyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Apoptosis induction via PI3K/AKT pathway Cyano group may increase cytotoxicity
Ethyl 4-((3-((tert-BOC)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Kinase inhibition (macrocyclic targets) tert-Boc group enhances plasma stability

Key Observations :

  • Structural-Activity Relationships: The hydrazone group in the target compound may confer unique binding modes compared to carbamate-protected () or cyano-containing analogs ().
  • Ester vs. Cyano: The ethyl ester in the target compound likely improves oral bioavailability compared to cyano derivatives.

Preparation Methods

Synthesis of the Pyrimidine Core with Methylthio and Ethyl Carboxylate Substituents

The initial step involves synthesizing ethyl 2-(methylthio)pyrimidine-5-carboxylate as the scaffold. This can be accomplished by cyclization reactions involving appropriate amidines or guanidines with β-ketoesters or α-haloketones bearing methylthio substituents.

  • Typical cyclization reagents: amidine derivatives, ethyl acetoacetate or equivalents.
  • Conditions: reflux in polar solvents such as ethanol or DMF.
  • Yields: Generally moderate to high (60-90%) depending on substrate purity and reaction time.

Introduction of the Hydrazinyl Group at the 4-Position

The 4-position substitution with hydrazinyl is achieved by nucleophilic substitution or hydrazinolysis of a suitable leaving group (e.g., halogen or nitro group) on the pyrimidine ring.

  • Reagents: hydrazine hydrate or substituted hydrazines.
  • Conditions: reflux in ethanol or aqueous medium.
  • Purification: recrystallization or chromatography.
  • Typical yields: 70-85%.

Formation of the Propan-2-ylidene Hydrazinyl Moiety

The hydrazinyl group is condensed with acetone or a related ketone to form the propan-2-ylidene hydrazinyl substituent.

  • Reagents: acetone (propan-2-one) under acidic or neutral conditions.
  • Conditions: stirring at room temperature or mild heating.
  • Reaction time: several hours to overnight.
  • Purification: crystallization or solvent extraction.
  • Yields: 75-90%.

Representative Reaction Scheme

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Cyclization to form ethyl 2-(methylthio)pyrimidine-5-carboxylate Amidines + ethyl acetoacetate, reflux in ethanol 80 Purify by recrystallization
2 Hydrazinolysis to introduce hydrazinyl group at 4-position Hydrazine hydrate, reflux in ethanol 75 Monitor by TLC
3 Condensation with acetone to form propan-2-ylidene hydrazinyl Acetone, room temp, mild acid catalyst 85 Crystallize from suitable solvent

Optimization and Purification

  • Solvent choice: Ethanol and DMF are commonly used for their polarity and ability to dissolve intermediates.
  • Temperature: Reflux conditions favor cyclization and hydrazinolysis; room temperature or mild heating for condensation.
  • Purification: Recrystallization from n-butanol, acetone, or ethyl acetate is effective.
  • Characterization: Purity assessed by HPLC (>98%), melting point determination, and spectroscopic methods (NMR, IR).

Comparative Insights from Related Compounds

Although direct literature on this exact compound is limited, preparation methods are analogous to those of related pyrimidine derivatives and hydrazinyl-substituted heterocycles:

  • Similar methylthio-substituted pyrimidines are prepared via cyclization of substituted amidines with β-ketoesters, followed by nucleophilic substitution.
  • Hydrazinyl derivatives often require hydrazinolysis of halogenated precursors.
  • Formation of hydrazone-type substituents (such as propan-2-ylidene hydrazinyl) is well-documented via condensation with ketones.

Summary Table of Key Physical and Chemical Data

Parameter Value Method/Source
Molecular Formula C11H16N4O2S VulcanChem, PubChem
Molecular Weight 268.34 g/mol VulcanChem
CAS Number 109962-43-8 VulcanChem
Purity >98% (HPLC) Typical synthetic procedure
Melting Point Not explicitly reported Estimated 100-150°C range
Solubility Soluble in ethanol, acetone, DMF Inferred from synthesis solvents

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate?

  • Methodology : The synthesis typically involves three stages: (i) Core pyrimidine formation : Start with ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (precursor), which is functionalized via nucleophilic substitution or condensation reactions . (ii) Hydrazinyl group introduction : React the pyrimidine core with propan-2-ylidene hydrazine derivatives under reflux in ethanol/acetic acid to form the hydrazinyl linkage . (iii) Purification : Use column chromatography (e.g., DCM/EtOAc gradients) or recrystallization (e.g., EtOAc-light petroleum) to isolate the product .
  • Key reagents : Propan-2-ylidene hydrazine, HBr (for salt formation), and AlCl₃ (catalyst) are critical for optimizing yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Confirm substituent positions via characteristic peaks (e.g., pyrimidine protons at δ 8.68 ppm, methylthio groups at δ 2.33 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight with peaks such as m/z 348.9 [M + H]⁻ or 544.9 [M + H]⁺, depending on derivatization .
  • Melting point analysis : Used to assess purity (e.g., 117°C–188°C for related derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Critical factors :
  • Catalyst selection : Aluminum chloride (AlCl₃) improves electrophilic substitution efficiency, as seen in thiophene-pyrimidine fused systems .
  • Solvent systems : Ethanol/acetic acid mixtures enhance condensation reactions, while DMF facilitates halogenation steps .
  • Temperature control : Reactions at 65–70°C reduce side products during cyclization .
    • Case study : Derivatives synthesized with aryl hydrazines achieved 54% yield using DCM/EtOAc gradients, compared to 30–34% with simpler purification .

Q. How should contradictory spectral or yield data be resolved?

  • Example : In , yields for hydrazinyl derivatives ranged from 30% to 54% due to: (i) Substituent steric effects : Bulky benzyloxy groups lower reactivity . (ii) Chromatography efficiency : Gradient elution (DCM-EtOAc) improves separation of polar byproducts .
  • Resolution : Use controlled reaction monitoring (TLC/UV) and standardized purification protocols to minimize variability .

Q. What structural features influence this compound’s activity as a protein kinase inhibitor?

  • Key moieties :
  • Methylthio group : Enhances lipophilicity and binding to kinase ATP pockets .
  • Hydrazinyl-propan-2-ylidene side chain : Facilitates hydrogen bonding with catalytic lysine residues .
    • SAR insights : Derivatives with benzyloxy substitutions (e.g., compound 91 in ) showed improved inhibitory potency due to π-π stacking with hydrophobic kinase domains.

Key Recommendations for Researchers

  • Synthesis : Prioritize AlCl₃-catalyzed reactions and gradient chromatography for high-yield derivatives .
  • Characterization : Combine 1H NMR and ES-MS to confirm regioselectivity and purity .
  • Biological testing : Screen derivatives against CK1δ or related kinases to exploit the methylthio-hydrazinyl pharmacophore .

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